N'-(naphthalen-2-yl)-2-phenylacetohydrazide
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Overview
Description
N’-(naphthalen-2-yl)-2-phenylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring and a phenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(naphthalen-2-yl)-2-phenylacetohydrazide typically involves the reaction of naphthalene-2-carboxylic acid hydrazide with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(naphthalen-2-yl)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(naphthalen-2-yl)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Substituted hydrazides with various functional groups.
Scientific Research Applications
N’-(naphthalen-2-yl)-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-(naphthalen-2-yl)-2-phenylacetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid hydrazide: Shares the naphthalene ring but lacks the phenylacetyl group.
Phenylacetic acid hydrazide: Contains the phenylacetyl group but lacks the naphthalene ring.
Naphthalene-2-sulfonic acid hydrazide: Similar structure with a sulfonic acid group instead of the phenylacetyl group.
Uniqueness
N’-(naphthalen-2-yl)-2-phenylacetohydrazide is unique due to the combination of the naphthalene ring and the phenylacetohydrazide moiety. This structural arrangement imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of both aromatic systems allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16N2O |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
N'-naphthalen-2-yl-2-phenylacetohydrazide |
InChI |
InChI=1S/C18H16N2O/c21-18(12-14-6-2-1-3-7-14)20-19-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,19H,12H2,(H,20,21) |
InChI Key |
OHMQMUGTSYCFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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